molecular formula C6H10N2O2S2 B13217037 N-(2-Aminoethyl)thiophene-2-sulfonamide

N-(2-Aminoethyl)thiophene-2-sulfonamide

Cat. No.: B13217037
M. Wt: 206.3 g/mol
InChI Key: JUZXTVXXQHTAFJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound is characterized by the presence of a thiophene ring, an aminoethyl group, and a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminoethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aminoethyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide
  • 5-(2-Aminoethyl)thiophene-2-sulfonamide
  • Thiophene-2-thiol

Uniqueness

N-(2-Aminoethyl)thiophene-2-sulfonamide is unique due to the presence of both an aminoethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZXTVXXQHTAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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